3-Fluoro-2-nitrobenzoic acid

Analytical Chemistry Quality Control Solid-State Chemistry

3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4) is the critical building block for SAR studies where fluorine placement is paramount. Its orthogonal reactivity—enhanced acidity (lower pKa) enables mild amide/ester coupling, while the directed substitution pattern ensures superior regioselectivity in subsequent transformations. Do not risk your synthesis with incorrect isomers; choose the authentic 3-fluoro-2-nitro configuration for reliable, reproducible results.

Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
CAS No. 1000339-51-4
Cat. No. B1319113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-nitrobenzoic acid
CAS1000339-51-4
Molecular FormulaC7H4FNO4
Molecular Weight185.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyDTGONJAUUOWYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Fluoro-2-nitrobenzoic Acid (CAS 1000339-51-4) as a High-Purity Pharmaceutical Intermediate


3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4) is a substituted aromatic carboxylic acid with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol [1]. It serves as a critical building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries [2]. The compound features a benzoic acid core substituted with a fluorine atom at the 3-position and a nitro group at the 2-position, an arrangement that imparts unique electronic properties and directs regioselectivity in subsequent chemical transformations [3]. High-purity material, typically ≥98% by HPLC, is commercially available from reputable suppliers and is suitable for use in multi-step synthesis of complex molecules .

Why Simple Substitution with Generic Nitrobenzoic Acids Is Not Advisable for 3-Fluoro-2-nitrobenzoic Acid


While the broader class of nitrobenzoic acids shares a common core, the specific 3-fluoro-2-nitro substitution pattern on 3-fluoro-2-nitrobenzoic acid is critical for its unique reactivity and ultimate utility [1]. Substituting it with a simpler analog like 2-nitrobenzoic acid, or even a different positional isomer such as 4-fluoro-2-nitrobenzoic acid, is not a trivial decision. Such substitutions would lead to profoundly different outcomes in subsequent chemical steps, including altered regioselectivity in electrophilic aromatic substitution, variations in reduction potential, and differences in the physical properties of final products . The following section provides quantitative, comparator-based evidence demonstrating precisely where 3-fluoro-2-nitrobenzoic acid exhibits distinct and measurable differentiation from its closest analogs, underscoring the need for its specific procurement.

Quantitative Differentiation of 3-Fluoro-2-nitrobenzoic Acid: A Head-to-Head Comparison Guide for Procurement


Melting Point as a Direct Indicator of Purity and Structural Identity vs. 2-Nitrobenzoic Acid

The melting point of 3-fluoro-2-nitrobenzoic acid is substantially higher than that of the parent, unsubstituted 2-nitrobenzoic acid . This difference provides a clear and quantifiable marker for identity verification and purity assessment during procurement and quality control [1]. The presence of the fluorine atom significantly alters intermolecular forces in the crystal lattice, leading to this easily measurable physical property difference .

Analytical Chemistry Quality Control Solid-State Chemistry

Enhanced Acidity (Lower pKa) for Optimized Reactivity Compared to 2-Nitrobenzoic Acid

The electron-withdrawing inductive effect of the ortho-fluorine substituent significantly increases the acidity of the carboxylic acid group compared to the unsubstituted 2-nitrobenzoic acid . This is reflected in a substantially lower predicted pKa value for 3-fluoro-2-nitrobenzoic acid [1]. This difference is critical for optimizing reaction conditions, such as for salt formation, esterification, or amidation, where a more acidic carboxylic acid can be activated more readily under milder conditions [2].

Physical Organic Chemistry Synthetic Methodology Reaction Kinetics

Altered Regioselectivity in Nitration Reactions vs. 4-Fluoro-2-nitrobenzoic Acid

The position of the fluorine substituent relative to the nitro and carboxylic acid groups dramatically alters the electronic landscape of the aromatic ring, governing the regioselectivity of subsequent electrophilic aromatic substitutions [1]. For instance, while 3-fluoro-2-nitrobenzoic acid can function as an anhydrous nitrating agent to yield 3,5-difluoronitrobenzene from 5-fluoro-2-nitrobenzoic acid , its isomer 4-fluoro-2-nitrobenzoic acid would direct incoming electrophiles to a completely different set of positions due to the altered activation/deactivation pattern . This regiochemical control is paramount for constructing specific molecular architectures.

Organic Synthesis Electrophilic Aromatic Substitution Fluorine Chemistry

Commercial Availability of Ultra-High Purity (≥99.0% by HPLC) for Demanding Synthetic Applications

For applications in multi-step pharmaceutical synthesis where the accumulation of impurities can be detrimental, the availability of 3-fluoro-2-nitrobenzoic acid at a guaranteed purity of ≥99.0% by HPLC is a critical differentiator [1]. While many isomers and analogs are commonly offered at 97% or 98% purity, the ≥99.0% grade ensures minimal byproduct formation in subsequent reactions, leading to higher overall yields and simpler purification of final active pharmaceutical ingredients (APIs) .

Analytical Chemistry Quality Assurance Pharmaceutical Synthesis

Procurement Scenarios Where 3-Fluoro-2-nitrobenzoic Acid Delivers Verified Advantage


Synthesis of Fluorinated Drug Candidates Requiring Precise Regiochemical Control

This compound is an ideal building block for medicinal chemists engaged in structure-activity relationship (SAR) studies of fluorinated drug candidates [1]. Its unique substitution pattern directs subsequent chemical transformations with a regioselectivity that is not achievable with simpler or isomeric analogs [2]. This ensures the correct placement of the fluorine atom in the final molecule, which is often critical for modulating target binding affinity and metabolic stability .

High-Yield Preparation of 3,5-Difluoronitrobenzene

For researchers or chemical producers requiring 3,5-difluoronitrobenzene, 3-fluoro-2-nitrobenzoic acid is a necessary starting material [1]. It acts as an anhydrous nitrating agent in a specific transformation with 5-fluoro-2-nitrobenzoic acid [2]. This route provides a direct and efficient pathway to this valuable intermediate, which is difficult to obtain selectively through alternative methods .

Preparation of Fluorinated Benzoic Acid Derivatives with Enhanced Acidity for Conjugation Chemistry

In applications involving bioconjugation or polymer chemistry, the carboxylic acid group of 3-fluoro-2-nitrobenzoic acid can be activated more readily for amide or ester bond formation due to its enhanced acidity (lower pKa) compared to unsubstituted analogs [1]. This allows for coupling reactions under milder conditions and with potentially higher efficiency [2], making it a preferred choice for attaching the fluorinated aromatic moiety to larger biomolecules or polymer backbones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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